molecular formula C6H7F3N4O2 B1477435 2-Azido-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one CAS No. 2098113-17-6

2-Azido-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one

Cat. No.: B1477435
CAS No.: 2098113-17-6
M. Wt: 224.14 g/mol
InChI Key: ANLQIOBBSHKTAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones were synthesized from the corresponding 3-benzyloxy-β-lactams and successfully transformed into new 3-chloro-4-(trifluoromethyl)azetidin-2-one building blocks .


Molecular Structure Analysis

The molecular formula of 2-Azido-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one is C6H7F3N4O2 . The average mass is 224.141 Da and the monoisotopic mass is 224.052109 Da .

Scientific Research Applications

Building Block in Synthesis

2-Azido-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one and related compounds serve as crucial building blocks in organic synthesis. For instance, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been transformed into new building blocks like 3-chloro-4-(trifluoromethyl)azetidin-2-ones. These intermediates are pivotal for constructing CF3-containing aminopropanes, 1,3-oxazinanes, aziridines, and 1,4-dioxan-2-ones via various chemical transformations (Dao Thi et al., 2018).

Intermediate for Fluorinated Compounds

These azetidin-2-ones also act as versatile intermediates for synthesizing fluorinated compounds like α-hydroxy-β-amino acids, dipeptides, and fluoro-taxoid anticancer agents. This utility stems from their enantiopure forms obtained through various synthetic routes involving cycloadditions and enzymatic resolutions, showcasing their adaptability in medicinal chemistry (Kuznetsova et al., 2004).

Spectroscopic Characterization

Spectroscopic techniques like IR, NMR, and mass spectroscopy are instrumental in characterizing these compounds. The presence of different substituents on the azetidin-2-one ring notably influences the spectral properties, aiding in structural elucidation and understanding of the molecule's electronic environment (Singh & Pheko, 2008).

Synthesis of Biologically Active Structures

The azetidin-2-ones are also foundational in synthesizing biologically active structures. For instance, 3-Methylene-4-(trifluoromethyl)azetidin-2-ones are evaluated as novel building blocks in organic synthesis. Their application in Michael additions, electrophilic additions, and cycloadditions facilitates the creation of diverse mono- and spirocyclic 4-CF3-beta-lactams. These intermediates are valuable for synthesizing CF3-functionalized target structures with potential biological relevance (Dao Thi et al., 2016).

Properties

IUPAC Name

2-azido-1-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4O2/c7-6(8,9)5(15)2-13(3-5)4(14)1-11-12-10/h15H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLQIOBBSHKTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN=[N+]=[N-])(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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